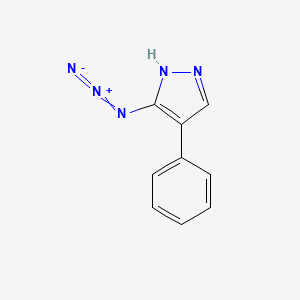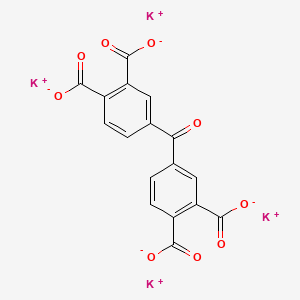
Tetrapotassium 4,4'-carbonylbisphthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrapotassium 4,4’-carbonylbisphthalate typically involves the reaction of phthalic anhydride with potassium hydroxide in the presence of a suitable solvent . The reaction conditions often require controlled temperatures and pH levels to ensure the complete formation of the desired product.
Industrial Production Methods
In industrial settings, the production of tetrapotassium 4,4’-carbonylbisphthalate may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques such as crystallization and filtration is common to obtain high-purity compounds .
Análisis De Reacciones Químicas
Types of Reactions
Tetrapotassium 4,4’-carbonylbisphthalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert tetrapotassium 4,4’-carbonylbisphthalate into its reduced forms.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction could produce alcohols or other reduced forms .
Aplicaciones Científicas De Investigación
Tetrapotassium 4,4’-carbonylbisphthalate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of tetrapotassium 4,4’-carbonylbisphthalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, altering their activity and function. This interaction can lead to various biochemical effects, depending on the specific context and application .
Comparación Con Compuestos Similares
Similar Compounds
- Tetrapotassium 4,4’-sulfonyldiphenolate
- Tetrapotassium 4,4’-oxybisphthalate
- Tetrapotassium 4,4’-methylenebisphthalate
Uniqueness
Tetrapotassium 4,4’-carbonylbisphthalate is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes with various reagents and its versatility in different research fields make it a valuable compound .
Propiedades
Número CAS |
56585-48-9 |
|---|---|
Fórmula molecular |
C17H6K4O9 |
Peso molecular |
510.6 g/mol |
Nombre IUPAC |
tetrapotassium;4-(3,4-dicarboxylatobenzoyl)phthalate |
InChI |
InChI=1S/C17H10O9.4K/c18-13(7-1-3-9(14(19)20)11(5-7)16(23)24)8-2-4-10(15(21)22)12(6-8)17(25)26;;;;/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26);;;;/q;4*+1/p-4 |
Clave InChI |
ZTGFLACFCSNWJK-UHFFFAOYSA-J |
SMILES canónico |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].[K+].[K+].[K+].[K+] |
Números CAS relacionados |
2479-49-4 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



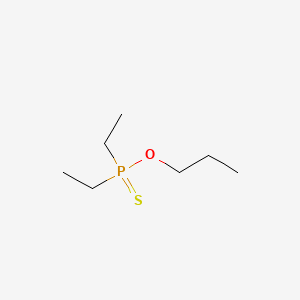

![[(3aR,4S,6aR,8S,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2R)-2-methyloxirane-2-carboxylate](/img/structure/B14642522.png)
![Triphenyl[2-(2-phenylhydrazinylidene)propyl]phosphanium bromide](/img/structure/B14642530.png)
![Benzene, 1-[2-chloro-3-ethoxy-1,3-bis(1-methylethoxy)propyl]-4-nitro-](/img/structure/B14642538.png)
![Urea, [(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B14642540.png)
![1-{[2-(Benzyloxy)-3,5-dibromophenyl]methyl}-4-methylpiperazine](/img/structure/B14642543.png)

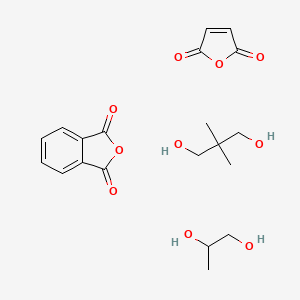
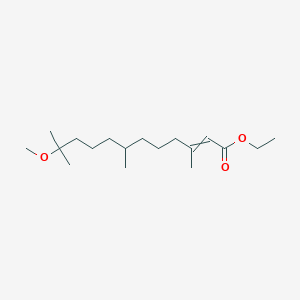

![2-Methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14642574.png)
